heraclenol

Vue d'ensemble

Description

L'héraclenol est un composé furanocoumarine naturel présent dans les racines d'Heracleum candicans, une plante distribuée dans les montagnes de l'Himalaya . Il a attiré l'attention pour ses propriétés antimicrobiennes et anti-biofilm potentielles, en particulier contre Escherichia coli uropathogène .

Applications De Recherche Scientifique

Heraclenol has several scientific research applications:

Chemistry: this compound is used as a starting material for the synthesis of various furocoumarin derivatives.

Industry: this compound can be used in the development of antimicrobial coatings and materials.

Mécanisme D'action

Heraclenol exerts its effects by inhibiting histidine biosynthesis in bacteria. It binds to the active site of histidinol-phospho aminotransferase (HisC), preventing its activation by the native substrate . This inhibition disrupts bacterial growth and biofilm formation, making this compound an effective antimicrobial agent.

Safety and Hazards

Heraclenol is classified as very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Analyse Biochimique

Biochemical Properties

Heraclenol selectively inhibits histidine biosynthesis . It interacts with the enzyme HisC, preventing its activation by the native substrate . This interaction is likely responsible for its antibacterial and antibiofilm activity .

Cellular Effects

This compound has demonstrated significant effects on UPEC cells. It reduces bacterial load and biofilm formation . The compound’s influence on cell function is likely related to its inhibition of histidine biosynthesis, an essential process for bacterial growth and survival .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the HisC enzyme . This binding prevents the enzyme’s activation by its native substrate, thereby inhibiting histidine biosynthesis . This mechanism is thought to underlie this compound’s antibacterial and antibiofilm activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce bacterial load in a murine catheter UTI model by ≥4 logs . It also effectively reduced bacterial loads in kidney, bladder, and urine samples . Over time, this compound treatment showed a reversal of inflammatory changes in bladder and kidney tissues .

Dosage Effects in Animal Models

The effects of this compound vary with dosage. At the MIC concentration (1024 µg/mL), this compound did not have significant cytotoxicity on the Vero cell line . At a higher concentration (2048 µg/mL), this compound restored the normal morphology of the bladder .

Metabolic Pathways

This compound is involved in the metabolic pathway of histidine biosynthesis . By binding to the HisC enzyme, it inhibits this pathway, which is crucial for bacterial growth and survival .

Méthodes De Préparation

L'héraclenol peut être isolé des racines d'Heracleum candicans par purification chromatographique L'extrait acétonique de la partie souterraine de la plante donne de l'héraclenol après purification

Analyse Des Réactions Chimiques

L'héraclenol subit diverses réactions chimiques, notamment :

Oxydation : L'héraclenol peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure de la furanocoumarine.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'héraclenol.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

L'héraclenol a plusieurs applications de recherche scientifique :

Chimie : L'héraclenol est utilisé comme matière première pour la synthèse de divers dérivés de furanocoumarine.

Biologie : Il a montré un potentiel en tant qu'agent antimicrobien, en particulier contre Escherichia coli uropathogène.

Industrie : L'héraclenol peut être utilisé dans le développement de revêtements et de matériaux antimicrobiens.

Mécanisme d'action

L'héraclenol exerce ses effets en inhibant la biosynthèse de l'histidine chez les bactéries. Il se lie au site actif de l'histidinol-phospho aminotransférase (HisC), empêchant son activation par le substrat natif . Cette inhibition perturbe la croissance bactérienne et la formation de biofilm, faisant de l'héraclenol un agent antimicrobien efficace.

Comparaison Avec Des Composés Similaires

L'héraclenol est similaire à d'autres composés furanocoumariniques tels que l'héraclenine, la bergaptène et l'impératorine . La capacité unique de l'héraclenol à inhiber la biosynthèse de l'histidine et sa liaison spécifique à HisC le distinguent des autres furanocoumarines . Ces propriétés font de l'héraclenol un candidat prometteur pour la recherche et le développement ultérieurs dans les applications antimicrobiennes.

Propriétés

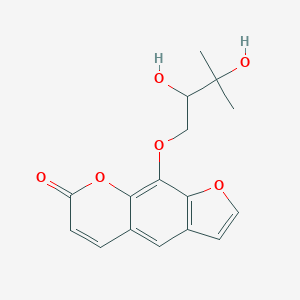

| { "Design of the Synthesis Pathway": "The synthesis of heraclenol can be achieved via a multi-step reaction pathway involving several key reactions.", "Starting Materials": [ "2-methyl-2-cyclohexenone", "methyl vinyl ketone", "2-methyl-3-butyn-2-ol", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-methyl-2-cyclohexenone with methyl vinyl ketone in the presence of sodium borohydride as a reducing agent to yield 2-(1-methylethenyl)-2-cyclohexenone.", "Step 2: Addition of 2-methyl-3-butyn-2-ol to 2-(1-methylethenyl)-2-cyclohexenone in the presence of acetic anhydride and hydrochloric acid to form a dienone intermediate.", "Step 3: Cyclization of the dienone intermediate using sodium hydroxide as a base in tetrahydrofuran to yield the desired product, heraclenol.", "Step 4: Purification of the product by recrystallization from ethanol." ] } | |

| 31575-93-6 | |

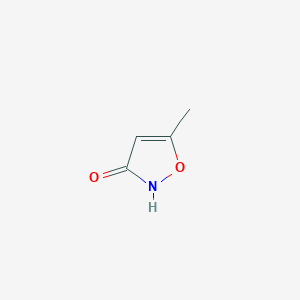

Formule moléculaire |

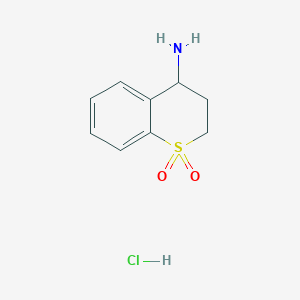

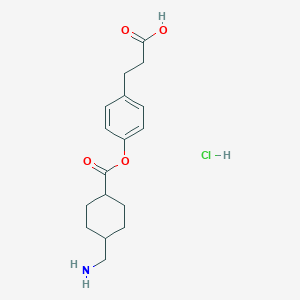

C16H16O6 |

Poids moléculaire |

304.29 g/mol |

Nom IUPAC |

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m1/s1 |

Clé InChI |

FOINLJRVEBYARJ-LLVKDONJSA-N |

SMILES isomérique |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

SMILES canonique |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

Apparence |

Powder |

melting_point |

117-118°C |

| 26091-76-9 | |

Description physique |

Solid |

Pictogrammes |

Environmental Hazard |

Synonymes |

heraclenol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Heraclenol inhibits bacterial histidine biosynthesis. [] Molecular docking studies suggest that it binds to the active site of HisC, a key enzyme in the histidine biosynthesis pathway, preventing its activation by the native substrate. [] This disruption of histidine production ultimately hinders bacterial growth and survival.

A: Yes, this compound significantly reduces biofilm formation by up to 70% in Uropathogenic Escherichia coli (UPEC). [] This suggests its potential as a therapeutic agent against chronic and recurrent infections where biofilms play a crucial role.

A: The molecular formula of this compound is C16H16O5, and its molecular weight is 288.29 g/mol. [, ]

A: this compound's structure has been elucidated using various spectroscopic methods, including UV, HR-ESIMS, and 1D and 2D NMR spectroscopy. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

ANone: The provided research focuses on the biological activity and chemical characterization of this compound. There's limited information regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

ANone: Current research primarily focuses on this compound's biological activity as an antimicrobial and potential antitumor agent. There is no information available about its catalytic properties or applications in chemical reactions.

A: Yes, molecular docking studies have been conducted to understand the interaction between this compound and the HisC enzyme involved in histidine biosynthesis. [] These simulations suggest that this compound binds to the active site of HisC, potentially explaining its antibacterial activity.

A: Research on furocoumarins indicates that the position and nature of substituents on the aromatic ring significantly influence their antiproliferative and cytotoxic activities. [, ] For instance, furocoumarins with an alkoxy group at C-5 or C-8 exhibit stronger inhibitory effects on melanoma cell proliferation compared to other substitutions. []

A: While the research highlights the need for chemical modifications to improve this compound's potency and bioavailability, [] specific data on its stability under various conditions and formulation strategies is limited in the provided papers.

ANone: The research primarily focuses on the discovery and characterization of this compound and its derivatives. Information regarding specific SHE regulations, risk minimization, or responsible practices is not discussed in these studies.

A: The research indicates that this compound has a high MIC value, suggesting low bioavailability. [] Further chemical modifications are needed to enhance its potency and achieve clinically relevant concentrations in human tissues. []

A: this compound exhibits antibacterial activity against UPEC, although its MIC value is high (1024 µg/mL). []

A: Yes, this compound's efficacy has been evaluated in a murine catheter UTI model. Treatment with this compound effectively reduced bacterial loads in the kidneys, bladder, and urine samples. [] Additionally, it showed a reversal of inflammatory changes in bladder and kidney tissues upon histopathological examination. []

ANone: The provided research does not offer specific details on resistance mechanisms against this compound or its relation to other antimicrobial compounds. Further investigation is needed to understand the potential development of resistance and cross-resistance patterns.

A: While this compound showed no significant cytotoxicity against the Vero cell line at its MIC, [] other studies have indicated potential phototoxic effects for some furocoumarins. [, ]

ANone: The provided literature focuses on the isolation, identification, and initial activity assessments of this compound. Specific strategies for drug delivery and targeting are not discussed in these papers.

ANone: The provided research does not delve into the identification or utilization of biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying potential adverse effects.

A: Various techniques have been employed to isolate, characterize, and quantify this compound, including: - Chromatographic techniques: Column chromatography, [, , , , , ], thin-layer chromatography (TLC), [, ], high-performance liquid chromatography (HPLC), [, , , ] and preparative HPLC. [, ] - Spectroscopic methods: UV, [, , ], HR-ESIMS, [], 1D and 2D NMR spectroscopy, [, , , ] and mass spectrometry. [] - Bioassays: Antibacterial assays, [, , , ], antiproliferative assays, [, ], cytotoxicity assays, [, , , ], anti-inflammatory assays, [, ] and antifungal assays. []

ANone: The research primarily focuses on this compound's biological activity and chemical properties. Information about its environmental impact, degradation pathways, or mitigation strategies is not included in the provided materials.

ANone: The research papers don't provide specific details on the dissolution rate or solubility of this compound in various media. Further investigation is needed to understand how these factors impact its bioavailability and efficacy.

ANone: While several analytical methods, particularly chromatographic techniques, have been used to study this compound, specific details about method validation (accuracy, precision, specificity) are not extensively discussed in the provided research.

ANone: The provided research does not focus on the quality control and assurance aspects related to this compound development, manufacturing, or distribution.

ANone: The research primarily focuses on the isolation, characterization, and preliminary biological activity of this compound. Information regarding its potential immunogenicity, interactions with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability is not explored in these studies.

A: The research primarily focuses on this compound and its derivatives. While it mentions the potential of exploring synergistic effects with other antimicrobials, [] it doesn't directly compare this compound with alternative compounds or discuss substitutes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.